molecular formula C7H5CsOS B14796666 Cesium thiobenzoate

Cesium thiobenzoate

Cat. No.: B14796666
M. Wt: 270.09 g/mol
InChI Key: QRPYHTZAJOUHAQ-UHFFFAOYSA-M
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Description

Cesium thiobenzoate is an organosulfur compound that features a cesium cation and a thiobenzoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: Cesium thiobenzoate can be synthesized by reacting cesium hydroxide with thiobenzoic acid. The reaction typically occurs in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile under an inert atmosphere to prevent oxidation. For example, a suspension of this compound and 18-crown-6 in anhydrous acetonitrile under argon can be rapidly dispersed with stirring under reflux for 10 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled environments would be essential to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Cesium thiobenzoate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is known for its exceptional chemoselectivity in cesium ion-mediated nucleophilic reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with α-bromo acids yields α-thioacids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of cesium thiobenzoate involves its ability to act as a nucleophile in substitution reactions. The cesium ion enhances the nucleophilicity of the thiobenzoate anion, facilitating its reaction with electrophilic centers. This property is particularly useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the “cesium effect,” which enhances its chemoselectivity and reactivity in nucleophilic substitution reactions. This property distinguishes it from other thiobenzoates and related compounds .

Properties

Molecular Formula

C7H5CsOS

Molecular Weight

270.09 g/mol

IUPAC Name

cesium;thiobenzate

InChI

InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1

InChI Key

QRPYHTZAJOUHAQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=S)[O-].[Cs+]

Origin of Product

United States

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